molecular formula C6H3Cl2FS B13087795 2,4-Dichloro-6-fluorobenzenethiol CAS No. 1242339-24-7

2,4-Dichloro-6-fluorobenzenethiol

Cat. No.: B13087795
CAS No.: 1242339-24-7
M. Wt: 197.06 g/mol
InChI Key: LJMZYTYNKKXQJV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3Cl2FS. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by thiolation. One common method includes the reaction of 2,4-dichloro-6-fluorobenzene with thiourea under acidic conditions to introduce the thiol group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluorobenzenethiol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted aromatic compounds.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of dehalogenated or sulfide derivatives.

Scientific Research Applications

2,4-Dichloro-6-fluorobenzenethiol is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Medicine: Potential use in developing pharmaceuticals due to its unique reactivity.

    Industry: Used in the production of specialty chemicals and materials, such as functionalized polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluorobenzenethiol involves its interaction with nucleophiles and electrophiles due to the presence of halogen atoms and the thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms can participate in various substitution reactions, altering the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzenethiol: Similar structure but lacks the fluorine atom.

    4-Fluorothiophenol: Contains a fluorine atom and a thiol group but lacks chlorine atoms.

    2,4-Dichloro-6-fluoroquinoline: Contains similar halogen atoms but has a quinoline structure instead of a benzene ring.

Uniqueness

2,4-Dichloro-6-fluorobenzenethiol is unique due to the combination of chlorine, fluorine, and thiol groups on a benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

1242339-24-7

Molecular Formula

C6H3Cl2FS

Molecular Weight

197.06 g/mol

IUPAC Name

2,4-dichloro-6-fluorobenzenethiol

InChI

InChI=1S/C6H3Cl2FS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H

InChI Key

LJMZYTYNKKXQJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)S)Cl)Cl

Origin of Product

United States

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